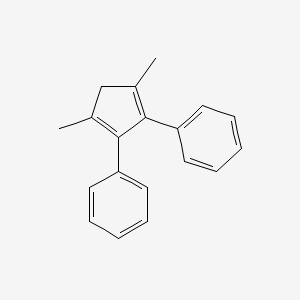
6-(1-氯乙基)-N,N-二甲基-1,3,5-三嗪-2,4-二胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-Chloroethyl chloroformate” and “Ethyl chloroformate” are both organic compounds. They are colorless, corrosive, and highly toxic liquids . They can be used to form protecting groups and as N-dealkylating agents .
Molecular Structure Analysis
The molecular formula for “1-Chloroethyl chloroformate” is C3H4Cl2O2 , and for “Ethyl chloroformate” is ClCO2CH2CH3 . The exact molecular structure of “6-(1-chloroethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine” is not provided in the sources I found.Chemical Reactions Analysis
These compounds are often used in organic synthesis for the introduction of the ethyl carbamate protecting group and for the formation of carboxylic anhydrides . The specific chemical reactions involving “6-(1-chloroethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine” are not available in the sources I found.Physical And Chemical Properties Analysis
“1-Chloroethyl chloroformate” has a molar mass of 142.96 g·mol−1 . “Ethyl chloroformate” is a colorless liquid with an odor like hydrochloric acid, a density of 1.1403 g/cm3, a melting point of -81 °C, and a boiling point of 95 °C .科学研究应用
聚合物化学中的合成和应用
- 已经开发出高效的方法来合成新型叠氮丙炔氨基取代的 1,3,5-三嗪,它们被用作生产高能聚合物的单体。这些方法涉及顺序亲核取代和选择性取代过程 (Shastin, Petrov, Malkov, & Gavrishova, 2021)。
超分子化学
- 已经探索了吡唑基三嗪的微波辅助合成,在氢键和/或与金属络合的超分子化学中显示出前景。这些化合物可用于创建具有有趣荧光性质的扩展超分子聚合物 (Moral, Ruiz, Moreno, Díaz‐Ortiz, López‐Solera, Hoz, & Sánchez-Migallón, 2010)。
螯合和晶体工程
- 研究表明,某些三嗪衍生物具有螯合金属和参与氢键的能力,这在晶体工程中很有用。这些衍生物可以与 Ag(I) 盐反应生成阳离子螯合物,证明了它们在设计由多个配位相互作用和氢键连接在一起的结构中的潜力 (Duong, Métivaud, Maris, & Wuest, 2011)。
有机可溶芳香聚酰胺的合成
- 已经合成了苯基-1,3,5-三嗪官能芳香聚酰胺,表现出高热稳定性和有机溶剂中的溶解性。这些聚酰胺形成具有良好机械性能的透明薄膜,使其适用于高温应用 (Yu, Li, Liu, Wu, Tan, Pan, & Jian, 2012)。
传感器开发
- 已经开发了一种基于分子印迹聚合物的仿生受体的传感器系统,用于 6-氯-N,N-二乙基-1,3,5-三嗪-2,4-二胺 (CAT)。该系统利用 CAT 的电化学测定,展示了该化合物在选择性传感技术开发中的应用 (Fuchiwaki, Shimizu, & Kubo, 2007)。
安全和危害
作用机制
Target of Action
Similar compounds are known to interact with various biological targets, influencing their function and leading to changes at the cellular level .
Mode of Action
It’s worth noting that similar compounds have been shown to undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Pharmacokinetics
Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME) properties, is crucial in determining a compound’s bioavailability and overall effect in the body .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and its overall effectiveness . .
生化分析
Biochemical Properties
6-(1-chloroethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to act as a reagent in the selective N-dealkylation of tertiary amines . This interaction is essential for the preparation of alkyl 1-chloroethyl carbonates and the N-demethylation reaction in the determination of multiple drugs of abuse in biological fluids . The nature of these interactions involves the formation of covalent bonds with the target molecules, leading to the desired biochemical transformations.
Cellular Effects
The effects of 6-(1-chloroethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to play a role in the chemoselective desilylation of silyl-protected alcohols, which is crucial for various cellular processes . Additionally, it can cleave benzhydryl groups from amines, impacting cellular metabolism and gene expression.
Molecular Mechanism
The molecular mechanism of 6-(1-chloroethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine involves its binding interactions with biomolecules. It acts as a catalyst for the chemoselective desilylation of silyl-protected alcohols, facilitating the removal of silyl groups from alcohols . This compound also inhibits or activates specific enzymes, leading to changes in gene expression and cellular function. The binding interactions are typically covalent, ensuring the stability and specificity of the biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(1-chloroethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. It is known to be moisture-sensitive and should be stored in a cool place to maintain its stability . Over time, the degradation of this compound can lead to reduced efficacy in biochemical reactions, necessitating careful handling and storage.
Metabolic Pathways
6-(1-chloroethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biochemical transformations. The compound’s role in the N-demethylation reaction and the preparation of alkyl 1-chloroethyl carbonates underscores its significance in metabolic processes . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 6-(1-chloroethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s solubility in organic solvents facilitates its distribution within the cellular environment .
属性
IUPAC Name |
6-(1-chloroethyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClN5/c1-4(8)5-10-6(9)12-7(11-5)13(2)3/h4H,1-3H3,(H2,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSCOBGYAUKKBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NC(=N1)N(C)C)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585369 |
Source


|
| Record name | 6-(1-Chloroethyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98336-32-4 |
Source


|
| Record name | 6-(1-Chloroethyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

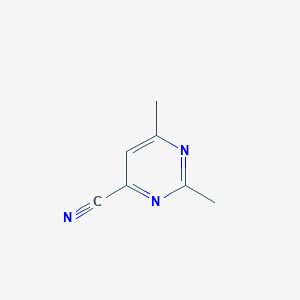
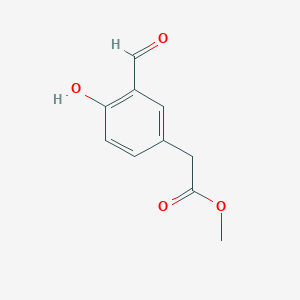
![1-[2-(Benzyloxy)phenyl]propan-1-one](/img/structure/B1355584.png)
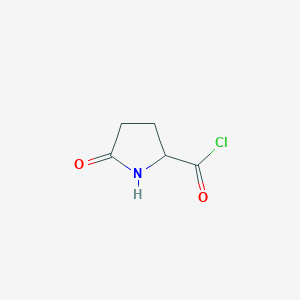
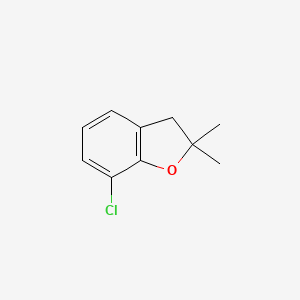
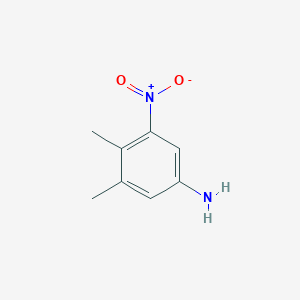
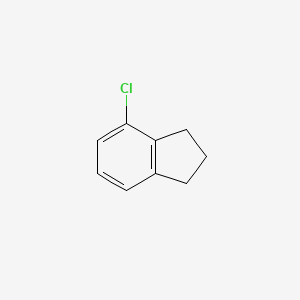
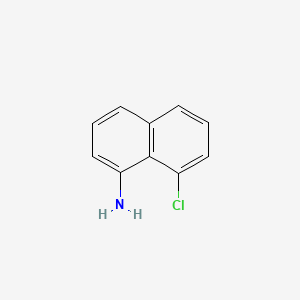
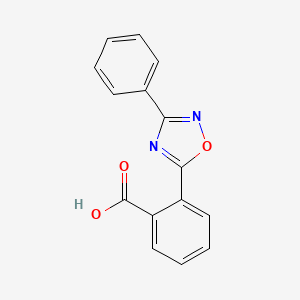
![3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B1355600.png)
